molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9

4-Methyl-[1,3]dioxolo[4,5-c]pyridine

Cat. No.: B157719
CAS No.: 139645-21-9
M. Wt: 137.14 g/mol
InChI Key: BNBXKLJQVVVSMV-UHFFFAOYSA-N
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Description

4-Methyl-[1,3]dioxolo[4,5-c]pyridine is a fused heterocyclic compound featuring a pyridine core fused with a 1,3-dioxole ring at the 4,5-c positions and a methyl substituent at the 4-position. This structure combines aromatic nitrogen (pyridine) with oxygen-rich dioxole, conferring unique electronic and steric properties.

Properties

CAS No.

139645-21-9

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methyl-[1,3]dioxolo[4,5-c]pyridine

InChI

InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3

InChI Key

BNBXKLJQVVVSMV-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1OCO2

Canonical SMILES

CC1=NC=CC2=C1OCO2

Synonyms

1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The key distinction between 4-methyl-[1,3]dioxolo[4,5-c]pyridine and its analogs lies in the fused heterocyclic ring and substituents:

Compound Molecular Formula Molecular Weight CAS Number Key Features
This compound C₇H₇NO₂ 153.14 (calc) Not Available Oxygen heterocycle, methyl
Thiazolo[4,5-c]pyridine C₆H₄N₂S 136.17 273-75-6 Sulfur heterocycle
4-Chloro-thiazolo[4,5-c]pyridine C₆H₃ClN₂S 170.62 214045-74-6 Chloro substituent
4-Methyl-thiazolo[4,5-c]pyridine C₇H₆N₂S 150.20 (calc) Not Available Methyl substituent
  • Steric Effects : The methyl group in 4-methyl-dioxolo-pyridine may enhance steric hindrance, influencing regioselectivity in synthetic pathways compared to unsubstituted or chloro-substituted analogs .

Physicochemical Properties

  • Solubility : Oxygen-rich dioxolo compounds (e.g., dioxolo-pyran intermediates) exhibit higher polarity than thiazolo analogs, enhancing aqueous solubility but complicating purification .
  • Stability : Methyl substituents in dioxolo systems may improve thermal stability compared to chloro-thiazolo derivatives, which are prone to decomposition under acidic conditions .

Research Findings and Limitations

  • Key Observations :
    • Dioxolo systems favor nucleophilic substitution at the methyl position, while thiazolo analogs undergo electrophilic aromatic substitution at the 4-position .
    • Safety data for 4-chloro-thiazolo[4,5-c]pyridine highlight hazards like respiratory irritation, suggesting that dioxolo analogs may require similar precautions despite lacking direct evidence .
  • Gaps in Evidence: No direct data on the synthesis or bioactivity of this compound exist in the provided evidence. Comparisons rely on structural extrapolation from pyran-based dioxolo compounds and thiazolo derivatives .

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